Gd-Dotp

描述

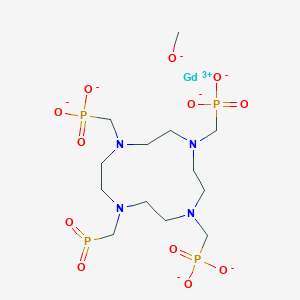

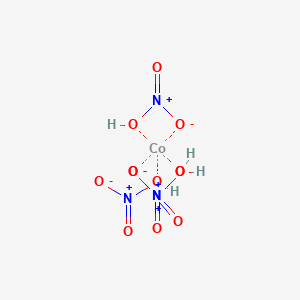

Gd-Dotp, also known as [Gd(DOTP)]5−, is a macrocyclic complex that lacks metal-bound water molecules . It is gaining attention for its potential application in magnetic resonance bioimaging .

Synthesis Analysis

The synthesis of Gd-Dotp involves the use of GdI3 and the ligand dotp . In a glovebox with an argon atmosphere, GdI3 is stirred with THF to improve solubility in acetonitrile . After the removal of excess THF, the solid is dissolved in acetonitrile . The ligand dotp, dissolved in acetonitrile, is then added, resulting in a yellow solution .

Molecular Structure Analysis

While there is limited information available on the molecular structure of Gd-Dotp, it is known that it is a macrocyclic complex . Further studies may provide more detailed information on its molecular structure.

Chemical Reactions Analysis

Gd-Dotp has been used as a cross-linker in nanogels, which are obtained by electrostatic interactions between chitosan and hyaluronic acid . The complex exhibits a remarkable relaxivity value of 78.0 mM−1s, nearly 20 times greater than that found for the free complex .

Physical And Chemical Properties Analysis

Gd-Dotp is a clear viscous liquid with a density of 0.984 g/mL . It has excellent plasticizing efficiency, superior thermal aging stability, high dielectric properties, high cold resistance, and reduced volatility .

科学研究应用

蛋白质相互作用研究

Gd-DOTP,一种基于环戊二胺的Gd探针,已被评估用于表征蛋白质相互作用。在涉及Desulfovibrio gigas红蛋白和细胞色素c(3)的研究中,Gd-DOTP表现出在识别配对结合位点和表征蛋白质复合物方面的有效性。它在引起配对结合位点可逆顺磁弛豫增强(PREs)方面特别成功,为复合物界面提供了见解 (Almeida et al., 2011)。

MRI对比增强和药物传递

Gd-DOTP已被探索其在磁共振成像(MRI)中的潜力。与Gd-DOTP分子结合的介孔硅纳米构造物(SiMPs)显示出作为MRI对比剂的有希望的结果。这些纳米构造物,其中Gd-DOTP被限制在小孔中,实现了明显高于游离Gd-DOTP的纵向弛豫率,表明它们在癌症和其他疾病的增强MRI血管成像中的潜力 (Gizzatov et al., 2014)。

氮碱增强弛豫率

对Gd(DOTP)5−的研究表明,其弛豫特性可以通过pH、温度、浓度和磁场强度调节。值得注意的是,将氮碱加入到Gd(DOTP)5−溶液中导致了显著的弛豫增强。这种行为依赖于外层效应和静电相互作用,为设计具有改进效力的MRI对比剂提供了见解 (Aime等,1993)。

用于EPR光谱的DNA标记

Gd(3+)-DOTA已被纳入DNA中,用于使用脉冲电子顺磁共振(EPR)光谱测量距离。与传统的氮氧自由基标记相比,这种方法表现出增强的稳定性和效率,为研究生物系统中分子相互作用开辟了新的可能性 (Wojciechowski et al., 2015)。

生物成像中的纳米凝胶应用

包含Gd(DOTP)的纳米凝胶已被研究用于磁共振生物成像的潜在用途。尽管缺乏金属结合水分子,这些纳米凝胶显示出意外的高弛豫率值,强调了第二层水分子的作用。该研究还包括了这种类型纳米凝胶的首次体内MRI成像,展示了它们在生物医学应用中的潜力 (Carniato et al., 2022)。

作用机制

The mechanism of action of Gd-Dotp in magnetic resonance imaging (MRI) is based on the behavior of protons when placed in a strong magnetic field . The images produced by MRI are primarily based on proton density and proton relaxation dynamics . Gd-Dotp enhances the T1 and T2 relaxation rates of protons in their molecular environment .

未来方向

Gd-Dotp is gaining increasing attention for its potential application in magnetic resonance bioimaging . Future research may focus on its use in nanogels for biomedical imaging, particularly in MRI . Further studies may also explore its physical and chemical properties, safety and hazards, and potential applications in other areas.

属性

InChI |

InChI=1S/C12H30N4O11P4.CH3O.Gd/c17-28(18)9-13-1-3-14(10-29(19,20)21)5-7-16(12-31(25,26)27)8-6-15(4-2-13)11-30(22,23)24;1-2;/h1-12H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);1H3;/q;-1;+3/p-6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXYFOYQNLIAGG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C1CN(CCN(CCN(CCN1CP(=O)=O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27GdN4O12P4-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gd-Dotp | |

CAS RN |

120721-77-9 | |

| Record name | Gadolinium-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetrakis(methylenephosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120721779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid](/img/structure/B1237357.png)

![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)

![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)

![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)